molecular formula C13H7BrClNO B1617431 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole CAS No. 887-90-1

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

Katalognummer B1617431
CAS-Nummer: 887-90-1
Molekulargewicht: 308.56 g/mol
InChI-Schlüssel: XPEAUKHERPSOLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole, also known as BCI, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BCI is a member of the benzisoxazole family, which has been studied extensively for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole and its derivatives have been synthesized and studied for their biological activities. For instance, derivatives of this compound have shown potential in antitubercular and antimicrobial activities, which highlights their significance in medical research and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Crystal Structure Analysis

The crystal structure analysis of related compounds helps in understanding their chemical and physical properties. Studies involving X-ray crystallography provide insights into the molecular conformation and stability, which are essential for drug design and other applications (Al-Hourani et al., 2015).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole derivatives. This technique provides valuable information on the electronic environment and molecular structure, which is crucial for understanding the reactivity and properties of these compounds (Yu et al., 2015).

Anticancer Evaluation

Derivatives of 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole have been evaluated for their anticancer properties. This research is significant in the development of new therapeutic agents for cancer treatment (Noolvi et al., 2011).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole derivatives with biological targets. This research is fundamental in the field of drug discovery, as it helps in predicting the efficacy and potential applications of these compounds (Banu et al., 2011).

Synthetic Methods Development

Research has also focused on developing efficient synthetic methods for derivatives of 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole. These studies contribute to the advancement of synthetic chemistry and facilitate the production of these compounds for various applications (Arava et al., 2011).

Eigenschaften

IUPAC Name

5-bromo-3-(4-chlorophenyl)-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEAUKHERPSOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237250
Record name 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

CAS RN

887-90-1
Record name 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Reactant of Route 2
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Reactant of Route 4
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole
Reactant of Route 5
5-Bromo-3-(4-chlorophenyl)-2,1-benzisoxazole

Citations

For This Compound
2
Citations
VY Orlov, VV Ganzha, AD Kotov… - Russian Journal of …, 2007 - search.ebscohost.com
Synthesis of nitroacridinones from 2,1-benzisoxazole derivatives Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2007, Vol. 43, No. 10, pp. 1502−1507. © Pleiades …
AD Kotov, AS Kunichkina, IK Proskurina - FROM CHEMISTRY TOWARDS …, 2021 - elibrary.ru
The article considers the new method of producing 4-aryl-6-haloquinazolines by transforming 5-halogen-3-aryl-2, 1-benzisoxazoles by reacting them with urotropin in a polyphosphoric …
Number of citations: 0 elibrary.ru

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.